molecular formula C13H16ClNO3S B2464356 methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 438029-03-9

methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2464356
CAS No.: 438029-03-9
M. Wt: 301.79
InChI Key: QHLZGKBAMUAJHD-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO3S and its molecular weight is 301.79. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

The compound has been studied for its crystal structure, revealing key structural details. For instance, it was observed that the structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, comprises a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).

Synthesis and Reactions

The synthesis of related thiophene derivatives and their reactions with other chemicals have been explored. For instance, benzene reaction with similar thiophene compounds under acylation conditions with aluminum chloride and methyl 3-(chloroformyl)propionate forms various products including 3-phenyl hexahydrobenzo[b]thiophen-4-ones (B. P. Fabrichnyi, S. M. Kostrova, V. A. Bogdanov, & Ya. L. Gol'dfarb, 1976).

Biological Activity

Thiophene derivatives have been evaluated for various biological activities. For example, ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and similar compounds, which are structurally related to the target compound, have been tested for antibacterial and antifungal activities (A. Altundas, N. Sarı, N. Çolak, & H. Öğütcü, 2010).

Allosteric Enhancers

Some thiophene derivatives have been identified as allosteric enhancers at adenosine receptors, demonstrating potential pharmacological applications. For example, 2-aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers (G. Nikolakopoulos, H. Figler, J. Linden, & P. Scammells, 2006).

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-18-13(17)11-8-5-3-2-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZGKBAMUAJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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